2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

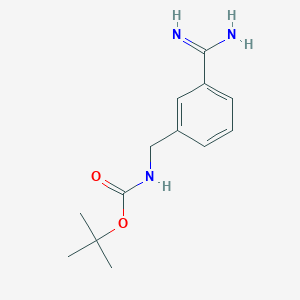

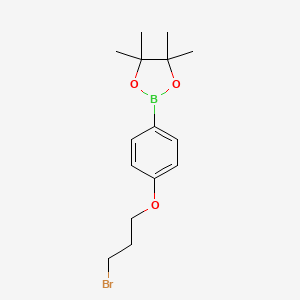

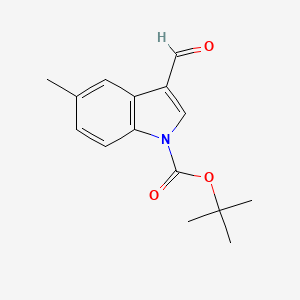

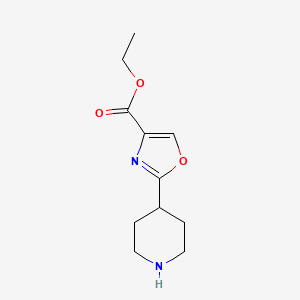

The compound “2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. It has a molecular formula of C15H22BBrO3 and a molecular weight of 341.1 g/mol . This compound is typically used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further connected to a bromopropoxy group . This structure suggests that it might participate in reactions typical of boronic acids and halides.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids and their derivatives are known to participate in various types of reactions. These include Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, Liebeskind-Srogl coupling, and conjugate addition .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.1 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Applications De Recherche Scientifique

Enhanced Brightness Emission

This compound has been utilized in the synthesis of nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibit bright fluorescence emission, with quantum yields up to 84%, which can be tuned to longer wavelengths by energy transfer to a dye. This property is significant for applications in fluorescence brightness and enduring emission, particularly in water dispersion, making them suitable for a variety of optical and bio-imaging applications (Fischer, Baier, & Mecking, 2013).

Synthesis of Ortho-Modified Compounds

The compound plays a role in synthesizing ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives show potential for inhibitory activity against serine proteases, including thrombin. Their structural analysis in both solid state and solution reveals insights into their molecular interactions and potential applications in pharmaceuticals (Spencer et al., 2002).

Boron Capped Polyenes

This compound has been used in synthesizing boron-containing stilbene derivatives and boron-capped polyenes. These polyene systems are potential intermediates for new materials in LCD technology and are being investigated for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Hydrogen Peroxide Detection

A derivative of this compound, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, has been developed for sensitive detection of hydrogen peroxide in living cells. Its fluorescent properties and large Stokes shift make it a useful tool for bio-imaging and studying cellular processes (Nie et al., 2020).

Polymerization Processes

In polymer science, this compound has been instrumental in catalyst-transfer Suzuki-Miyaura coupling polymerization processes. These processes yield polymers with narrow molecular weight distributions and high regioregularity, applicable in the synthesis of materials like polyfluorene and poly(3-hexylthiophene) (Yokozawa et al., 2011).

Arylboronate Library Synthesis

This compound is used in microwave-mediated chemistry for synthesizing a series of arylboronates. These compounds, after Suzuki Miyaura coupling reactions, afford a range of biaryls, indicating its potential in facilitating diverse chemical syntheses (Spencer et al., 2011).

Lipogenic Inhibitors

In medicinal chemistry, boron-containing stilbene derivatives synthesized using this compound have shown inhibitory effects on lipogenesis in mammalian hepatocytes. This indicates potential applications in developing lipid-lowering drugs (Das et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

2-[4-(3-bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrO3/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXHRXGAAAOXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657395 | |

| Record name | 2-[4-(3-Bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

957061-13-1 | |

| Record name | 2-[4-(3-Bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(3-Bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)

![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)

![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)